

synonyms for N,n-dimethyl-4,4'-azodianiline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,n-dimethyl-4,4'-azodianiline**

Cat. No.: **B1202054**

[Get Quote](#)

An In-depth Technical Guide to **N,N-dimethyl-4,4'-azodianiline**

For Researchers, Scientists, and Drug Development Professionals

Overview

N,N-dimethyl-4,4'-azodianiline, a versatile azo compound, is recognized for its vibrant color and utility in various scientific and industrial applications.^[1] Primarily known as the disperse dye Disperse Black 3, its chemical structure features a diazo bridge connecting a dimethylated aniline ring and an aniline ring.^[2] This structure makes it a valuable component in the manufacturing of dyes for textiles and plastics, as a colorant in polymer chemistry, and as a reagent in organic synthesis and analytical chemistry.^[1] Its applications extend to biological research, where it is used in colorimetric assays and for the chromogenic labeling of monosaccharides and oligosaccharides.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Synonyms and Chemical Identifiers

The compound is known by numerous names in literature and commercial listings. Proper identification is crucial for accurate research and procurement.

- Common Synonyms: 4-Amino-4'-(dimethylamino)azobenzene, 4-(4-Dimethylaminophenylazo)aniline, C.I. Disperse Black 3, 4-Amino-4'-dimethylaminoazobenzene, ADAB, p,p'-DMPA-aniline.^[4]
- IUPAC Name: 4-[[4-(dimethylamino)phenyl]diazenyl]aniline.^[4]

- Trade Names: Acetile Diazo Black N, Supracet Diazo Black A, Microsetile Diazo Black G.[\[4\]](#)

Chemical and Physical Properties

A summary of the key quantitative data for **N,N-dimethyl-4,4'-azodianiline** is presented below. This data is essential for experimental design, safety protocols, and analytical characterization.

Property	Value	Reference(s)
CAS Number	539-17-3	[1] [4] [5] [6]
EC Number	208-712-5	[4] [6]
Molecular Formula	C ₁₄ H ₁₆ N ₄	[1] [5] [7]
Molecular Weight	240.30 g/mol	[1] [4] [5] [6] [7]
Appearance	Dark orange to rust-brown crystalline powder. [7]	[1] [7]
Melting Point	190-195 °C (decomposes)	[1] [6] [7]
Solubility	Soluble in ethanol, acetone, and carbon tetrachloride. [7]	[7]
SMILES String	CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N	[4] [6]
InChI Key	BVRIUXYMusKBHG-UHFFFAOYSA-N	[4]

Experimental Protocols

Synthesis Protocol

The synthesis of **N,N-dimethyl-4,4'-azodianiline** is typically achieved through a classical diazo-coupling reaction.[\[8\]](#) The general procedure involves three main stages: diazotization of an aromatic amine, azo coupling with N,N-dimethylaniline, and a final reduction step.

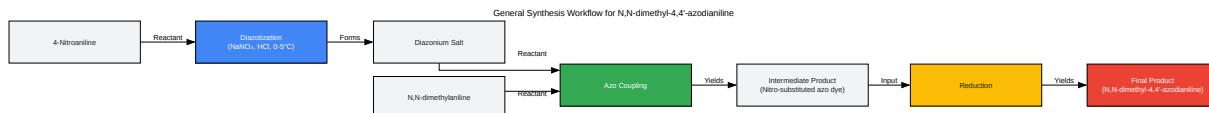
Methodology:

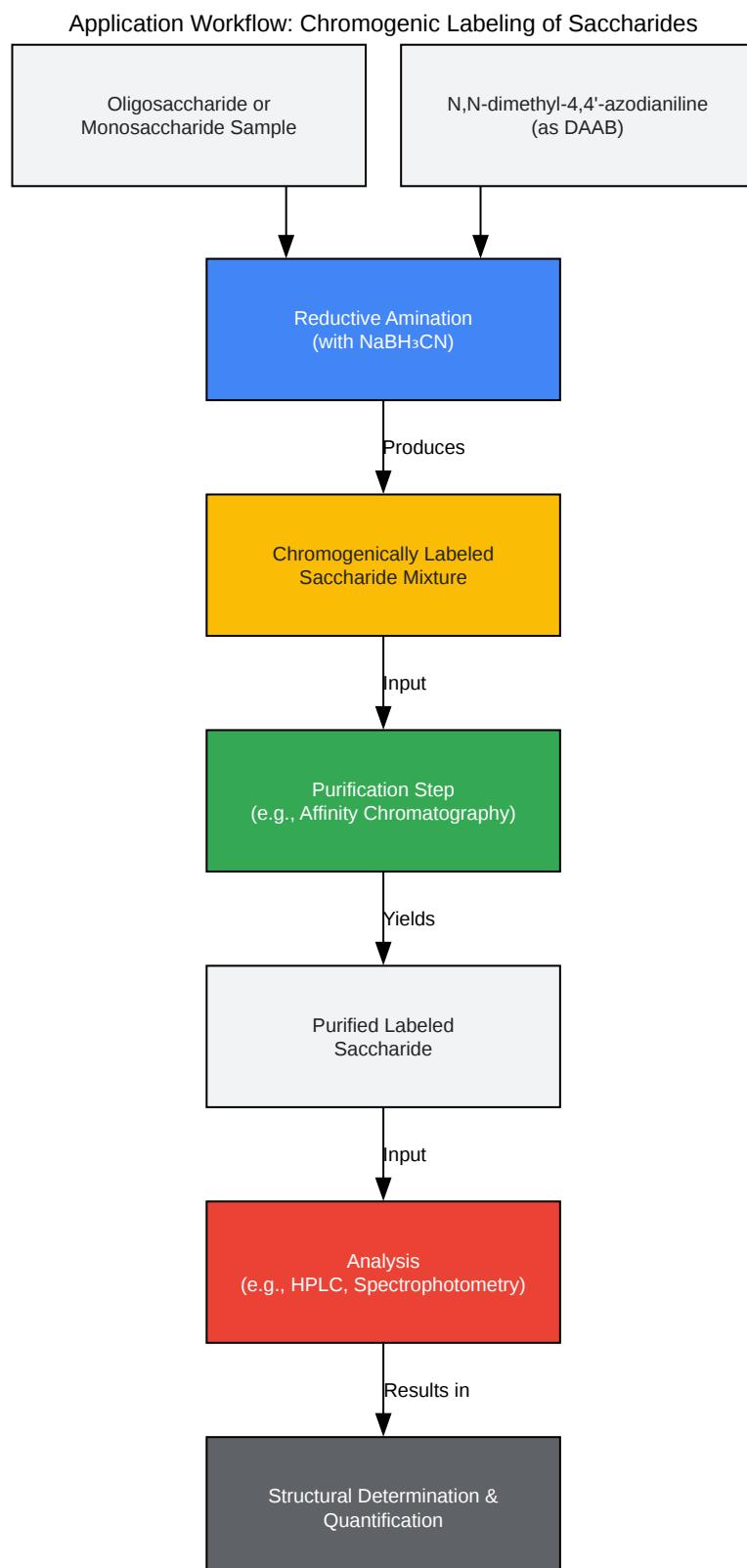
- Diazotization of 4-Nitroaniline:

- Dissolve 4-nitrobenzenamine in a solution of hydrochloric or sulfuric acid.
- Cool the mixture to 0-5 °C in an ice bath.
- Add a cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. The reaction forms a diazonium salt solution.[7]
- Azo Coupling:
 - Prepare a solution of N,N-dimethylaniline in a suitable solvent.
 - Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.[7]
 - Maintain the reaction pH and temperature as needed for the specific coupling reaction, often by the slow addition of a base like sodium hydroxide to facilitate the coupling.[9]
- Reduction of the Nitro Group:
 - Following the coupling reaction, the intermediate compound (containing a nitro group) is isolated.
 - The nitro group is then reduced to an amino group to yield the final product, **N,N-dimethyl-4,4'-azodianiline**.[7] This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

Purification Protocol

The crude product obtained from the synthesis can be purified to achieve the desired grade for analytical or research purposes.


Methodology:


- Crystallization: The primary method for purifying the azo dye is crystallization from an aqueous ethanol solution.[7]
 - Dissolve the crude **N,N-dimethyl-4,4'-azodianiline** in a minimum amount of hot aqueous ethanol.

- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the mixture in an ice bath to maximize the yield of the precipitate.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals under vacuum.

Visualization of Key Processes

The following diagrams illustrate the general workflow for the synthesis of **N,N-dimethyl-4,4'-azodianiline** and its application in chromogenic labeling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. N,N-ジメチル-4,4'-アゾジアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N,N-DIMETHYL-4,4'-AZODIANILINE | 539-17-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [synonyms for N,n-dimethyl-4,4'-azodianiline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202054#synonyms-for-n-n-dimethyl-4-4-azodianiline\]](https://www.benchchem.com/product/b1202054#synonyms-for-n-n-dimethyl-4-4-azodianiline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com